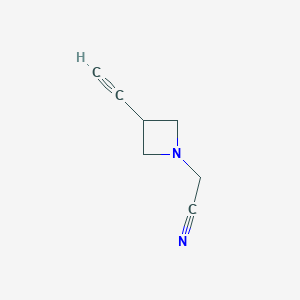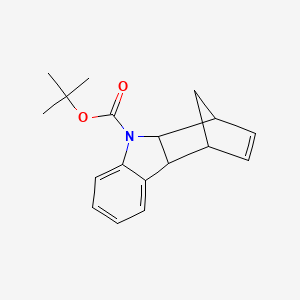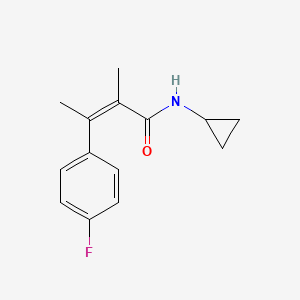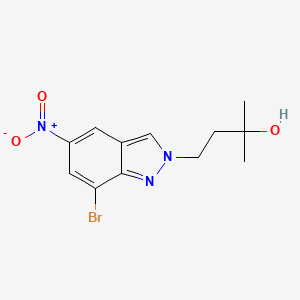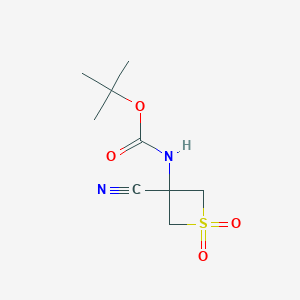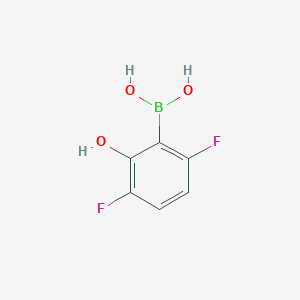
(3,6-Difluoro-2-hydroxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6-Difluoro-2-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
The synthesis of (3,6-Difluoro-2-hydroxyphenyl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the borylation of a difluorophenol precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Reaction Conditions: The reaction conditions for the synthesis of this compound generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran (THF), and a palladium catalyst such as Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
(3,6-Difluoro-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(3,6-Difluoro-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3,6-Difluoro-2-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecules:
類似化合物との比較
(3,6-Difluoro-2-hydroxyphenyl)boronic acid can be compared with other similar compounds, such as:
(3,4-Difluoro-2-hydroxyphenyl)boronic acid: This compound has a similar structure but with fluorine atoms at different positions, which can affect its reactivity and applications.
(2,6-Difluorophenyl)boronic acid: Lacking the hydroxyl group, this compound exhibits different chemical properties and is used in different types of reactions.
(3-Formylphenyl)boronic acid: The presence of a formyl group instead of a hydroxyl group significantly alters its reactivity and applications in organic synthesis.
特性
分子式 |
C6H5BF2O3 |
|---|---|
分子量 |
173.91 g/mol |
IUPAC名 |
(3,6-difluoro-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10-12H |
InChIキー |
YIUHXCCNEYNDNI-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1O)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


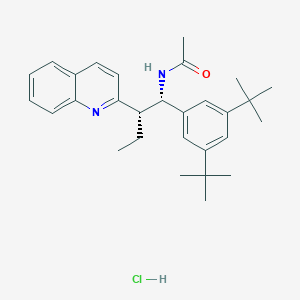
![2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15200309.png)


![(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15200329.png)
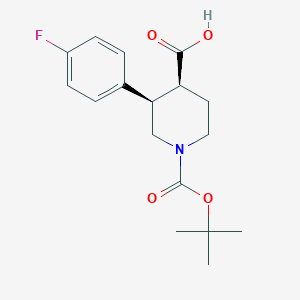
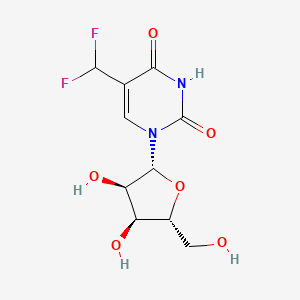

![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
